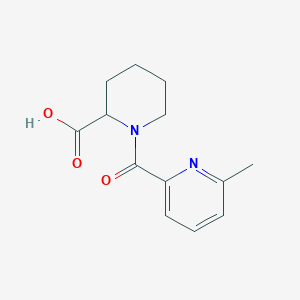
1-(3,4-dimethylbenzenesulfonyl)butan-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 1-(3,4-dimethylbenzenesulfonyl)butan-2-amine typically involves the reaction of 3,4-dimethylbenzenesulfonyl chloride with butan-2-amine under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product with high purity.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and yield. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
1-(3,4-Dimethylbenzenesulfonyl)butan-2-amine undergoes various types of chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(3,4-Dimethylbenzenesulfonyl)butan-2-amine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-(3,4-dimethylbenzenesulfonyl)butan-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity . The amine group can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
1-(3,4-Dimethylbenzenesulfonyl)butan-2-amine can be compared with similar compounds such as:
1-(3,4-Dimethylbenzenesulfonyl)ethan-2-amine: This compound has a shorter carbon chain, which may affect its reactivity and binding properties.
1-(3,4-Dimethylbenzenesulfonyl)propan-2-amine: This compound has a different carbon chain length, which can influence its solubility and stability.
1-(3,4-Dimethylbenzenesulfonyl)pentan-2-amine: This compound has a longer carbon chain, which may impact its pharmacokinetic properties and bioavailability.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties .
Properties
CAS No. |
1017140-34-9 |
|---|---|
Molecular Formula |
C12H19NO2S |
Molecular Weight |
241.3 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



